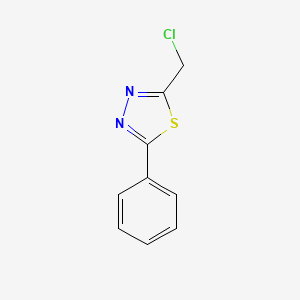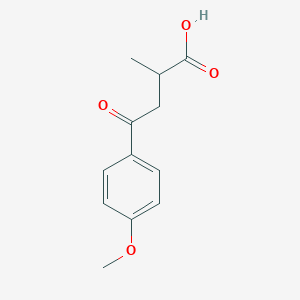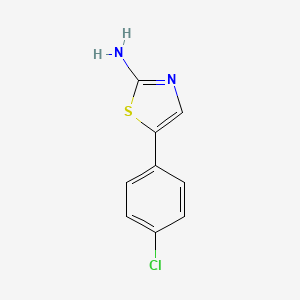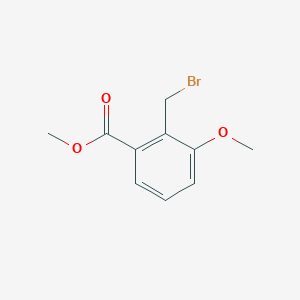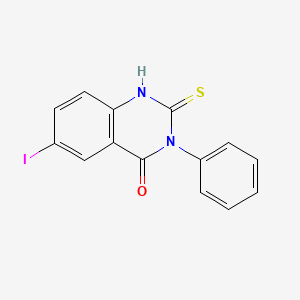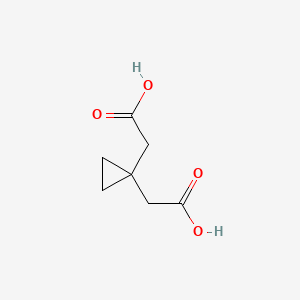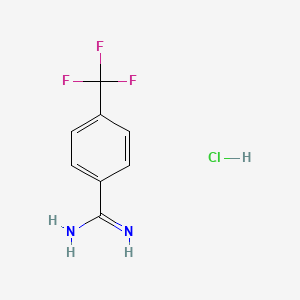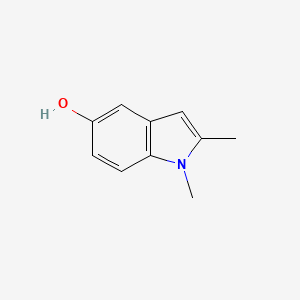
奈妥匹坦代谢物 N-去甲基奈妥匹坦
概述
描述
N-去甲基奈妥必坦是奈妥必坦的衍生物,奈妥必坦是一种强效的选择性神经激肽-1 受体拮抗剂。 该化合物主要用于医药化学和药理学领域,因其具有抗呕吐性质而备受关注,特别是在预防化疗引起的恶心和呕吐方面 .
科学研究应用
N-去甲基奈妥必坦广泛应用于科学研究,特别是在以下领域:
作用机制
N-去甲基奈妥必坦通过选择性拮抗神经激肽-1 (NK1) 受体发挥作用。该受体被神经肽 P 激活,神经肽 P 参与诱导呕吐。 通过抑制物质 P 与 NK1 受体的结合,N-去甲基奈妥必坦有效地预防了呕吐反应 .
安全和危害
Netupitant is an antiemetic medication . The combinations of netupitant/palonosetron and the prodrug fosnetupitant/palonosetron are approved by the Food and Drug Administration for the prevention of acute and delayed chemotherapy-induced nausea and vomiting, including highly emetogenic chemotherapy such as with cisplatin . Side effects of the combination netupitant/palonosetron are similar to palonosetron alone, so that no common side effects can be attributed to netupitant .
未来方向
生化分析
Biochemical Properties
Netupitant metabolite N-desmethyl Netupitant is involved in various biochemical reactions. It interacts with several enzymes, including cytochrome P450 isoenzyme 3A4 (CYP3A4), which is primarily responsible for its metabolism . The interaction with CYP3A4 leads to the formation of other metabolites, such as N-oxide and hydroxymethyl derivatives . Additionally, Netupitant metabolite N-desmethyl Netupitant may interact with proteins and other biomolecules involved in the neurokinin-1 (NK1) receptor pathway, contributing to its antiemetic effects .
Cellular Effects
Netupitant metabolite N-desmethyl Netupitant influences various cellular processes. It affects cell signaling pathways, particularly those involving the NK1 receptor . By antagonizing the NK1 receptor, it inhibits the action of substance P, a neuropeptide associated with nausea and vomiting . This inhibition leads to changes in gene expression and cellular metabolism, ultimately reducing the emetic response in cells exposed to chemotherapy .
Molecular Mechanism
The molecular mechanism of Netupitant metabolite N-desmethyl Netupitant involves its binding interactions with the NK1 receptor. By binding to this receptor, it prevents substance P from activating the receptor, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting . Additionally, Netupitant metabolite N-desmethyl Netupitant may inhibit or activate other enzymes and biomolecules involved in its metabolic pathway, further contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Netupitant metabolite N-desmethyl Netupitant change over time. The stability and degradation of this metabolite are influenced by various factors, including the presence of CYP3A4 and other metabolic enzymes . Long-term studies have shown that Netupitant metabolite N-desmethyl Netupitant maintains its antiemetic effects over extended periods, although its efficacy may decrease as it undergoes further metabolism and degradation .
Dosage Effects in Animal Models
The effects of Netupitant metabolite N-desmethyl Netupitant vary with different dosages in animal models. At lower doses, it effectively reduces nausea and vomiting without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity due to the accumulation of metabolites . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
Netupitant metabolite N-desmethyl Netupitant is involved in several metabolic pathways. It is primarily metabolized by CYP3A4, leading to the formation of N-oxide and hydroxymethyl derivatives . These metabolites may further undergo metabolic transformations, contributing to the overall pharmacokinetic profile of Netupitant . The involvement of other enzymes, such as CYP2C9 and CYP2D6, in the metabolism of Netupitant metabolite N-desmethyl Netupitant has also been reported .
Transport and Distribution
Netupitant metabolite N-desmethyl Netupitant is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its pharmacological effects . The distribution of Netupitant metabolite N-desmethyl Netupitant within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Netupitant metabolite N-desmethyl Netupitant plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules involved in its metabolic pathway . The precise subcellular localization of Netupitant metabolite N-desmethyl Netupitant can influence its efficacy and duration of action .
准备方法
N-去甲基奈妥必坦的合成涉及多个步骤,从适当的前体开始反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 . 工业生产方法可能有所不同,但通常遵循类似的合成路线,并针对大规模生产进行优化 .
化学反应分析
N-去甲基奈妥必坦会经历各种化学反应,包括:
氧化: 这种反应可以通过氧化剂(如过氧化氢或高锰酸钾)促进。
还原: 还原反应可能涉及试剂,如氢化铝锂或硼氢化钠。
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成羟基化的衍生物,而取代反应可以将不同的官能团引入分子中 .
相似化合物的比较
N-去甲基奈妥必坦与其他 NK1 受体拮抗剂进行比较,例如:
阿普立培坦: 另一种用于类似抗呕吐目的的 NK1 受体拮抗剂。
罗拉匹坦: 以其比其他 NK1 受体拮抗剂更长的半衰期而闻名。
福斯奈妥必坦: 奈妥必坦的 prodrug,与帕洛诺司琼联合使用以增强抗呕吐效果
N-去甲基奈妥必坦因其独特的化学结构及其对 NK1 受体的高度选择性而独树一帜,使其成为研究和治疗应用中宝贵的化合物 .
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSDBHUBFLSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290296-72-9 | |
| Record name | RO-0681133 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-0681133 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


